(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzimidazole, pyrrolidine, thiophene, and isoxazole moieties, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and isoxazole intermediates, followed by their coupling with the pyrrolidine and thiophene units. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its diverse functional groups. It may serve as a probe or inhibitor in various biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to bind to various sites, modulating the activity of its targets. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Similar Compounds
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(pyridin-2-yl)isoxazol-3-yl)methanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structural diversity allows for a wide range of interactions with biological targets, making it a valuable compound in multiple research fields.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-21-15-5-2-3-6-17(15)24(13)14-8-9-23(12-14)20(25)16-11-18(26-22-16)19-7-4-10-27-19/h2-7,10-11,14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMNGRWHLYKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.